molecular formula C22H28N2O2 B13439087 ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate

ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate

Cat. No.: B13439087
M. Wt: 356.5 g/mol
InChI Key: LKYQLAWMNBFNJT-RZOBCMOLSA-N
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Description

Ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring, a phenyl group, and an ethyl ester functional group. The incorporation of deuterium atoms in its structure enhances its stability and alters its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate involves multiple steps. One common method includes the reduction of ®-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride using a palladium on carbon (Pd/C) catalyst in the presence of an alcohol solvent . The reaction conditions are mild and suitable for industrial production, making it a practical approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a Pd/C catalyst is often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system (CNS) by binding to opioid receptors, which are coupled with G-protein receptors . This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the modulation of synaptic transmission and the relief of pain.

Comparison with Similar Compounds

Ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and pharmacokinetic properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18/h3-11H,2,12-17,23H2,1H3/i16D2,17D2

InChI Key

LKYQLAWMNBFNJT-RZOBCMOLSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1CCC2=CC=C(C=C2)N)([2H])[2H])(C3=CC=CC=C3)C(=O)OCC)[2H]

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3

Origin of Product

United States

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